

Rebamipide-d4 chemical structure and properties

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Compound of Interest

Compound Name: Rebamipide-d4

Cat. No.: B562672

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In-Depth Technical Guide: Rebamipide-d4

This technical guide provides a comprehensive overview of **Rebamipide-d4**, a deuterated analog of the gastroprotective agent Rebamipide. It is intended for researchers, scientists, and professionals in the field of drug development and analysis who require detailed information on its chemical properties, synthesis, and applications, particularly its use as an internal standard in pharmacokinetic and metabolic studies.

Chemical Structure and Physicochemical Properties

Rebamipide-d4 is a synthetic, isotopically labeled version of Rebamipide, where four hydrogen atoms on the chlorobenzoyl moiety are replaced with deuterium. This substitution is critical for its use in mass spectrometry-based quantitative analyses.

Chemical Structure:



Note: Graphviz is not suitable for precise chemical structure rendering.
An image of the structure is recommended for technical documents.

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Caption: A 2D representation of the chemical structure of **Rebamipide-d4** is best illustrated with a chemical drawing tool. The key feature is the deuterium labeling on the 4-chlorobenzoyl ring.

The core structure consists of a quinolinone ring linked to a propanoic acid chain, which is further substituted with a deuterated 4-chlorobenzoyl amino group.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of **Rebamipide-d4**.

Property	Value	References
CAS Number	1219409-06-9	[1][2][3]
Molecular Formula	C ₁₉ H ₁₁ D ₄ ClN ₂ O ₄	[1][2][3]
Molecular Weight	374.81 g/mol	[1][2][4]
Synonyms	OPC-12759-d4, Mucosta-d4, Proamipide-d4, α-[(4-Chlorobenzoyl-d4)-amino]-1,2-dihydro-2-oxo-4-quinolinepropanoic Acid	[2]
Melting Point	290-294°C (decomposition)	[5]
Solubility	Soluble in Dimethyl sulfoxide (DMSO)	[1][3]
Purity	≥99% deuterated forms (d ₁ -d ₄)	[3]
Appearance	Solid	[6]

Applications in Research and Development

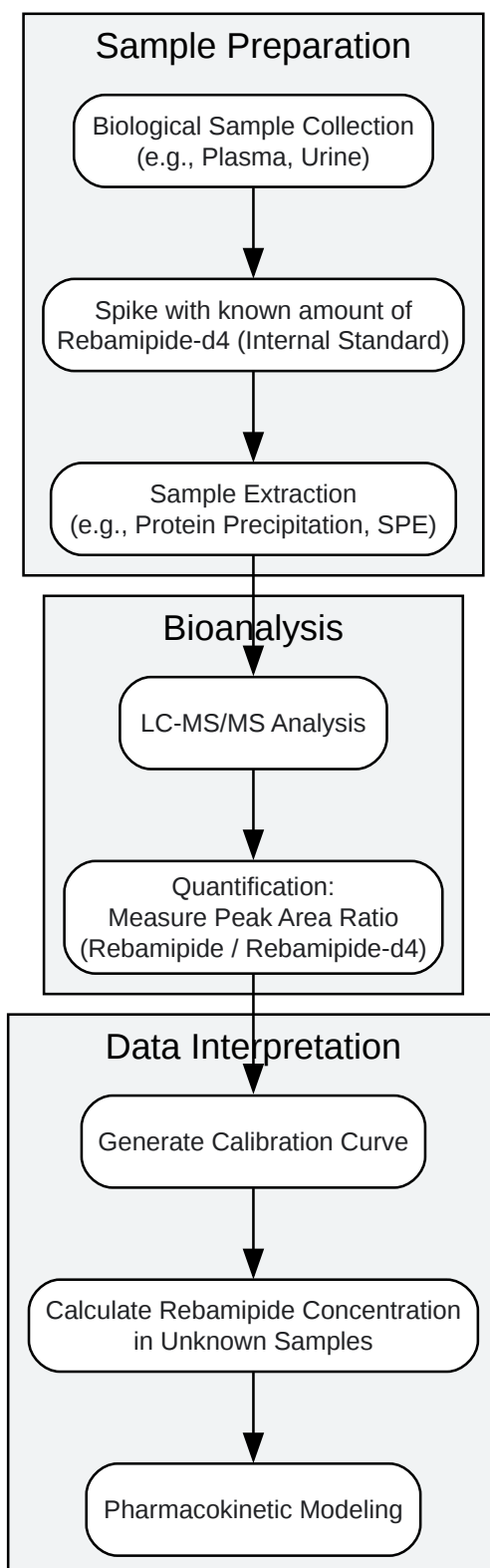
Rebamipide-d4's primary role in a research setting is as a stable isotope-labeled internal standard. Its utility is paramount in bioanalytical methods, such as those employing Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), for the precise quantification of Rebamipide in biological matrices.[3][5]

Key research applications include:

- Pharmacokinetic (PK) Studies: To accurately determine the absorption, distribution, metabolism, and excretion (ADME) profile of Rebamipide.[\[5\]](#)
- Metabolism Studies: As a tracer to elucidate the metabolic pathways of Rebamipide and identify its metabolites.[\[5\]](#)
- Drug-Drug Interaction Studies: To investigate how co-administered drugs affect the pharmacokinetics of Rebamipide.[\[5\]](#)

Logical Workflow: Use of Rebamipide-d4 in a Pharmacokinetic Study

The following diagram illustrates the typical workflow where **Rebamipide-d4** is employed as an internal standard.



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Caption: Workflow for quantifying Rebamipide using **Rebamipide-d4** as an internal standard.

Synthesis and Experimental Protocols

Synthesis of Rebamipide-d4

The synthesis of **Rebamipide-d4** follows the general synthetic routes established for Rebamipide, with the key difference being the use of a deuterated starting material. The most common approach involves the condensation of 2-amino-3-[2(1H)-quinolone-4]propionic acid with 4-chlorobenzoyl-d4 chloride.

General Synthetic Protocol:

- **Preparation of the Rebamipide Intermediate:** The key intermediate, 2-amino-3-[2(1H)-quinolone-4]propionic acid, can be synthesized by reacting aspartic acid with 2-hydroxyquinoline.[7]
- **Acylation with Deuterated Reagent:** The prepared intermediate is then acylated using 4-chlorobenzoyl-d4 chloride in the presence of a suitable base and solvent system. The deuterated benzoyl chloride is the critical component that introduces the isotopic label.
- **Purification:** The final product, **Rebamipide-d4**, is purified through recrystallization or chromatographic techniques to achieve high purity suitable for analytical standards.

A novel synthesis process for the non-deuterated Rebamipide has been described starting from glycine methyl ester, which is amidated and chlorinated, then reacted with bromomethyl quinolone, and finally hydrolyzed.[8] A similar pathway could be adapted for the deuterated version by using a deuterated chlorinating agent or subsequent H-D exchange, though direct acylation is more straightforward.

Experimental Protocol: Quantification in Plasma

The following is a generalized protocol for the quantification of Rebamipide in plasma samples using **Rebamipide-d4**.

- **Preparation of Standards:** A calibration curve is prepared by spiking blank plasma with known concentrations of Rebamipide. A fixed concentration of **Rebamipide-d4** (e.g., 50 ng/mL) is added to each standard and quality control (QC) sample.
- **Sample Preparation:**

- To 100 μ L of plasma sample, standard, or QC, add 20 μ L of **Rebamipide-d4** internal standard working solution.
- Add 300 μ L of acetonitrile to precipitate proteins.
- Vortex for 1 minute, then centrifuge at 12,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in 100 μ L of the mobile phase.
- LC-MS/MS Analysis:
 - Inject the reconstituted sample into an LC-MS/MS system.
 - Chromatography: Use a C18 reverse-phase column with a gradient elution of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
 - Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. Monitor the specific precursor-to-product ion transitions for both Rebamipide and **Rebamipide-d4**.
- Data Analysis:
 - Calculate the peak area ratio of the analyte to the internal standard.
 - Plot the peak area ratios of the standards against their concentrations to construct a calibration curve.
 - Determine the concentration of Rebamipide in the unknown samples by interpolating their peak area ratios from the calibration curve.

Mechanism of Action of Rebamipide

Rebamipide-d4 is chemically and biologically equivalent to Rebamipide in terms of its mechanism of action. Rebamipide exerts a multifaceted protective effect on the gastric

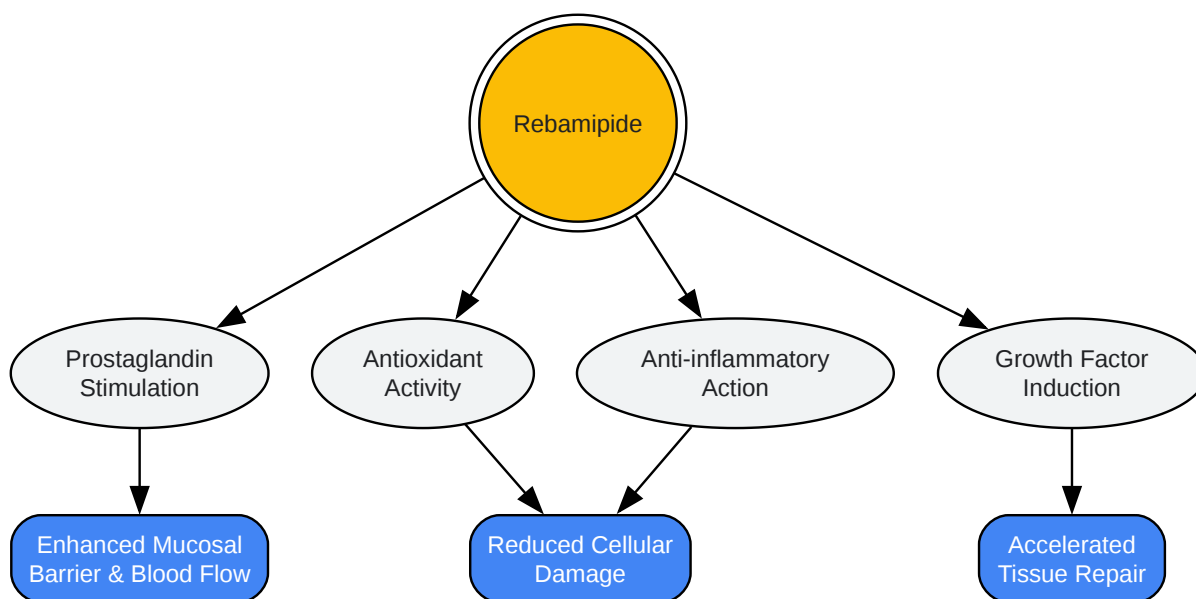
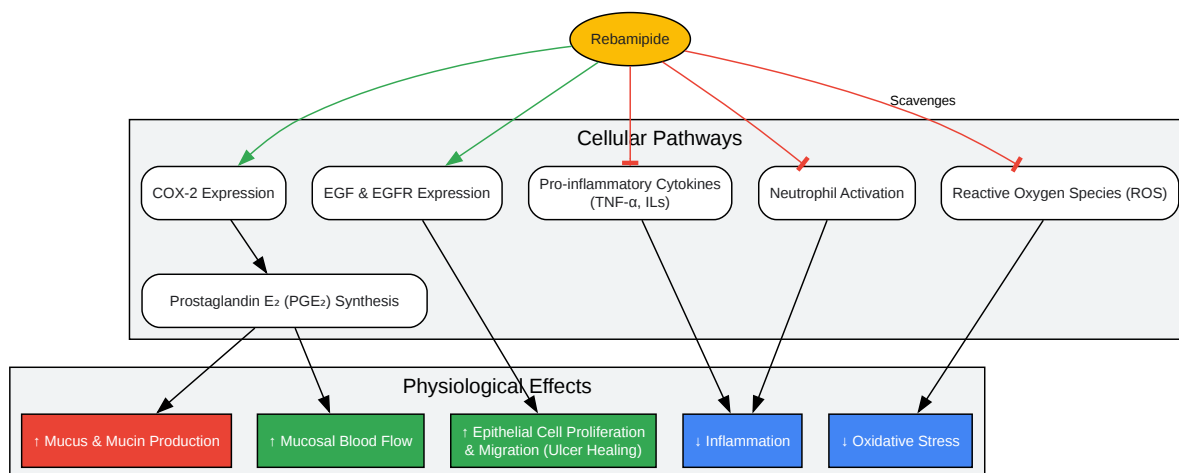
mucosa.[9] Its actions are not limited to a single pathway but involve a combination of cytoprotective, anti-inflammatory, and healing-promotive effects.

Key mechanisms include:

- **Stimulation of Prostaglandins:** Rebamipide induces the expression of cyclooxygenase-2 (COX-2), leading to an increase in the synthesis of prostaglandins (especially PGE₂), which are crucial for maintaining mucosal integrity and blood flow.[1][10][11]
- **Antioxidant Activity:** It acts as a potent scavenger of reactive oxygen species (ROS), thereby protecting mucosal cells from oxidative damage.[5][10]
- **Anti-inflammatory Effects:** Rebamipide inhibits the activation of neutrophils and reduces the production of pro-inflammatory cytokines such as TNF- α and various interleukins.[9][10][12]
- **Mucin Production:** It enhances the expression of mucin genes (e.g., MUC1, MUC4, MUC16), leading to increased production of mucus, a key component of the gastric mucosal barrier.[3][13]
- **Epithelial Growth and Repair:** The drug promotes the expression of epidermal growth factor (EGF) and its receptor, stimulating the proliferation and migration of epithelial cells to accelerate ulcer healing.[10]

Signaling Pathway of Rebamipide's Gastroprotective Action

The diagram below outlines the principal signaling pathways involved in the therapeutic effects of Rebamipide.



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